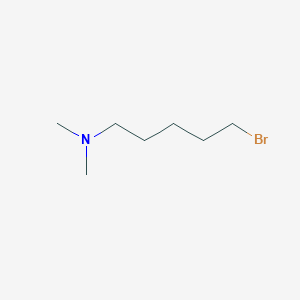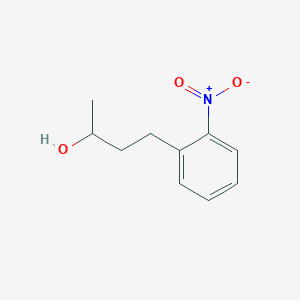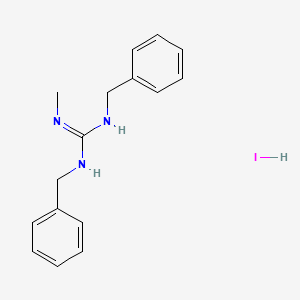
N,N'-dibenzyl-N''-methylguanidinehydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two benzyl groups and one methyl group attached to the guanidine core, with hydroiodide as the counter ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-N’‘-methylguanidinehydroiodide typically involves the reaction of N,N’-dibenzylguanidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibenzyl-N’'-methylguanidinehydroiodide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzyl-N’'-methylguanidinehydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: N,N’-dibenzyl-N’'-methylguanidine N-oxide.
Reduction: N,N’-dibenzyl-N’'-methylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N,N’-dibenzyl-N’'-methylguanidinehydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-N’'-methylguanidinehydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzylguanidine: Similar structure but lacks the methyl group.
N,N-dimethylguanidine: Contains two methyl groups instead of benzyl groups.
N,N’-dibenzyl-N’'-methylguanidine: Similar structure but without the hydroiodide counter ion.
Uniqueness
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. The hydroiodide counter ion also influences its solubility and stability, making it distinct from other guanidine derivatives.
Properties
Molecular Formula |
C16H20IN3 |
|---|---|
Molecular Weight |
381.25 g/mol |
IUPAC Name |
1,3-dibenzyl-2-methylguanidine;hydroiodide |
InChI |
InChI=1S/C16H19N3.HI/c1-17-16(18-12-14-8-4-2-5-9-14)19-13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3,(H2,17,18,19);1H |
InChI Key |
XVSVJCKBFBSIFW-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


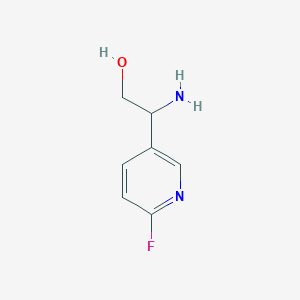
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)


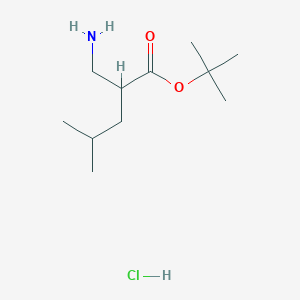
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
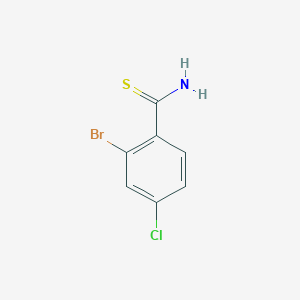
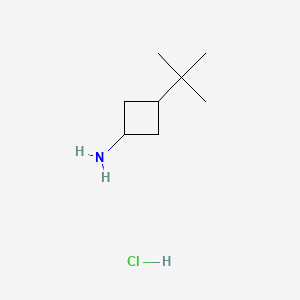
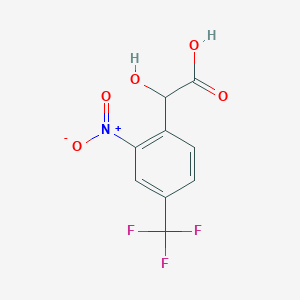
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
